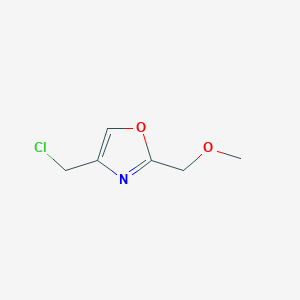
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole typically involves the chloromethylation of oxazole derivatives. One common method includes the reaction of 2-(methoxymethyl)-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions to achieve oxidation.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in its silane functionality.
4-(Chloromethyl)phenyltrichlorosilane: Another compound with a chloromethyl group, used as a pharmaceutical intermediate.
Uniqueness
4-(Chloromethyl)-2-(methoxymethyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloromethyl and methoxymethyl groups allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H8ClNO2 |
|---|---|
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-4-6-8-5(2-7)3-10-6/h3H,2,4H2,1H3 |
Clave InChI |
IVMJTOJOGQZGLK-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=CO1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


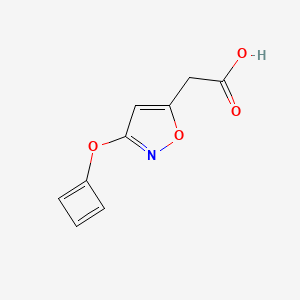
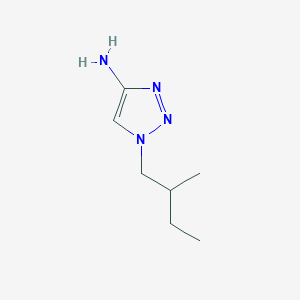
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)


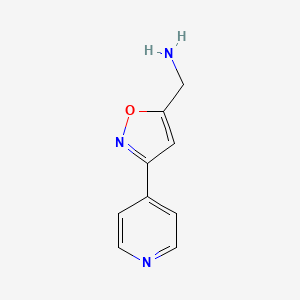
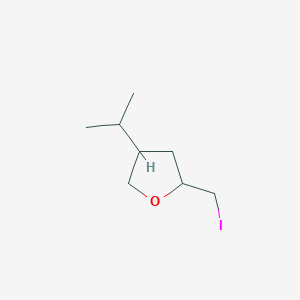
![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)
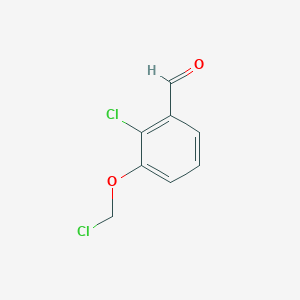
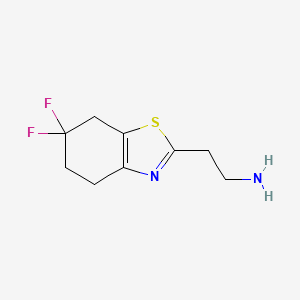
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)
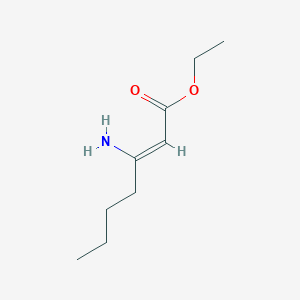
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
